2-(2,5-Dimethylphenyl)-1-(2-ethenylsulfonylethyl)pyrrolidine
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Overview
Description
2-(2,5-Dimethylphenyl)-1-(2-ethenylsulfonylethyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with a 2,5-dimethylphenyl group and a 2-ethenylsulfonylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-1-(2-ethenylsulfonylethyl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2,5-Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the pyrrolidine ring is alkylated with a 2,5-dimethylphenyl halide in the presence of a Lewis acid catalyst.
Attachment of the 2-Ethenylsulfonylethyl Group: This can be accomplished through a nucleophilic substitution reaction, where the pyrrolidine derivative reacts with an ethenylsulfonyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-1-(2-ethenylsulfonylethyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the ethenylsulfonylethyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
2-(2,5-Dimethylphenyl)-1-(2-ethenylsulfonylethyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-1-(2-ethenylsulfonylethyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethylphenyl)pyrrolidine: Lacks the ethenylsulfonylethyl group, leading to different chemical properties and reactivity.
1-(2-Ethenylsulfonylethyl)pyrrolidine: Lacks the 2,5-dimethylphenyl group, resulting in different biological activity and applications.
Uniqueness
2-(2,5-Dimethylphenyl)-1-(2-ethenylsulfonylethyl)pyrrolidine is unique due to the presence of both the 2,5-dimethylphenyl and 2-ethenylsulfonylethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-1-(2-ethenylsulfonylethyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-4-20(18,19)11-10-17-9-5-6-16(17)15-12-13(2)7-8-14(15)3/h4,7-8,12,16H,1,5-6,9-11H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGHROANYMOKFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2CCCN2CCS(=O)(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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